Sodium 5-phenyl-1,3-oxazole-2-carboxylate
Overview
Description
Sodium 5-phenyl-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the oxazole family . It has a molecular formula of C10H6NNaO3 and an average mass of 211.149 Da .
Molecular Structure Analysis
The molecular structure of Sodium 5-phenyl-1,3-oxazole-2-carboxylate consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving Sodium 5-phenyl-1,3-oxazole-2-carboxylate are not detailed in the retrieved data, oxazoles in general are known to undergo various reactions. For instance, they can be arylated and alkenylated through palladium-catalyzed direct arylation .Physical And Chemical Properties Analysis
Sodium 5-phenyl-1,3-oxazole-2-carboxylate has a molecular weight of 211.15 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved data.Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Oxazole derivatives, including Sodium 5-phenyl-1,3-oxazole-2-carboxylate, have been extensively studied for their antimicrobial properties. They are known to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to interfere with bacterial cell wall synthesis makes it a valuable candidate for developing new antibiotics.
Cancer Research: Anticancer Compounds
The oxazole ring is a common feature in many anticancer drugs due to its ability to bind to specific biological targets. Sodium 5-phenyl-1,3-oxazole-2-carboxylate can serve as an intermediate in synthesizing compounds with potential anticancer activities, such as tyrosine kinase inhibitors .
Anti-inflammatory Drugs
In the realm of anti-inflammatory drugs, oxazole derivatives are known to act as COX-2 inhibitors. Sodium 5-phenyl-1,3-oxazole-2-carboxylate could be utilized to synthesize new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects .
Antidiabetic Therapeutics
Oxazole compounds have shown promise in antidiabetic drug development. They can be used to create molecules that modulate insulin release or improve insulin sensitivity. Sodium 5-phenyl-1,3-oxazole-2-carboxylate might be a key intermediate in developing new antidiabetic medications .
Neurodegenerative Diseases
Research into treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from oxazole derivatives. These compounds can modulate neurotransmitter systems or protect neuronal cells from oxidative stress, making Sodium 5-phenyl-1,3-oxazole-2-carboxylate a potential starting point for drug discovery .
Material Science: Organic Electronics
The oxazole ring’s electronic properties make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells. Sodium 5-phenyl-1,3-oxazole-2-carboxylate could be used to synthesize organic semiconductors with enhanced performance .
Agricultural Chemistry: Pesticides
Oxazole derivatives are also explored for their use in pesticides. Their ability to disrupt the life cycle of pests without harming crops makes them an attractive option for sustainable agriculture. Sodium 5-phenyl-1,3-oxazole-2-carboxylate can be a precursor for such environmentally friendly pesticides .
Chemical Synthesis: Catalysis
The synthesis of oxazole derivatives often involves catalysis, and Sodium 5-phenyl-1,3-oxazole-2-carboxylate can be used in conjunction with magnetically recoverable catalysts. This approach enhances the efficiency of the synthesis process and reduces environmental impact .
Future Directions
The future directions for research on Sodium 5-phenyl-1,3-oxazole-2-carboxylate and other oxazole derivatives could involve developing new eco-friendly synthetic strategies . Given the wide range of biological activities exhibited by oxazole derivatives, they continue to be of significant interest in the field of drug discovery .
Mechanism of Action
Mode of Action
Oxazoles, in general, are known to interact with various biological targets based on their chemical diversity . More research is required to elucidate the specific interactions of Sodium 5-phenyl-1,3-oxazole-2-carboxylate with its targets and the resulting changes.
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by Sodium 5-phenyl-1,3-oxazole-2-carboxylate and their downstream effects need further investigation.
Result of Action
Given the diverse biological activities of oxazoles , it is likely that Sodium 5-phenyl-1,3-oxazole-2-carboxylate may have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
sodium;5-phenyl-1,3-oxazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBVNWMORVQGEI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-phenyl-1,3-oxazole-2-carboxylate | |
CAS RN |
1329698-96-5 | |
Record name | sodium 5-phenyl-1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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